molecular formula C12H9NO B1585361 4-Dibenzofuranamine CAS No. 50548-43-1

4-Dibenzofuranamine

Cat. No. B1585361
CAS RN: 50548-43-1
M. Wt: 183.21 g/mol
InChI Key: QKBTTXJHJNXCOQ-UHFFFAOYSA-N
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Patent
US09156870B2

Procedure details

N-(dibenzo[b,d]furan-4-yl)acetamide (90 g, 400 mmol) was suspended in the mixture of concentrated HCl (240 mL) and methanol (240 mL). The reaction was refluxed for 2 h and then cooled to room temperature. Saturated sodium carbonate was used to neutralize the solution. The residue was collected by filtration and redissolved in DCM. After dried over sodium sulfate, the solution was concentrated to give dibenzo[b,d]furan-4-amine (67 g, 92% yield) as brown solid.
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[C:4]([NH:14]C(=O)C)=[CH:3][CH:2]=1.Cl.C(=O)([O-])[O-].[Na+].[Na+]>CO>[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[C:4]([NH2:14])=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C1=CC=C(C=2OC3=C(C21)C=CC=C3)NC(C)=O
Name
Quantity
240 mL
Type
reactant
Smiles
Cl
Name
Quantity
240 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The residue was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=2OC3=C(C21)C=CC=C3)N
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.